4H-1-Benzopyran-4-one, 3,7,8-trimethoxy-2-(4-methoxyphenyl)-
Description
The compound 4H-1-Benzopyran-4-one, 3,7,8-trimethoxy-2-(4-methoxyphenyl)- (hereafter referred to as the "target compound") is a polymethoxy-substituted flavone derivative. This compound belongs to the flavone class, characterized by a benzopyranone backbone with methoxy (-OCH₃) and aryl substituents.
Properties
IUPAC Name |
3,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)16-19(24-4)15(20)13-9-10-14(22-2)18(23-3)17(13)25-16/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFMECGPRZJQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641022 | |
| Record name | 3,7,8-Trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16854-93-6 | |
| Record name | 3,7,8-Trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
- Precursor : Flavonol (0.10–0.20 mmol).
- Base : K₂CO₃ (1.8 equivalents).
- Methylating Agent : CH₃I (1.2 equivalents).
- Solvent : Dry acetonitrile (1–2 mL).
- Temperature : 40°C until completion (monitored by TLC).
- Workup : Partitioning between ethyl acetate and water, followed by column chromatography.
- Yield : 74% for analogous 3-methoxyflavones.
This method’s regioselectivity depends on the steric and electronic effects of substituents. For 3,7,8-trimethoxy derivatives, sequential methylation at the 3-, 7-, and 8-positions would require careful optimization to avoid over-methylation.
Challenges in Regioselective Methoxylation
Introducing methoxy groups at the 3-, 7-, and 8-positions requires precise control. Competing reactions, such as O-methylation vs. C-methylation, may lead to byproducts. For example, methylation of flavonols under strongly basic conditions can result in ring-opening or dimerization.
Purification and Characterization
- Purification : Column chromatography (silica gel, ethyl acetate/hexane).
- Characterization : NMR (¹H, ¹³C), HRMS, and X-ray crystallography (for confirming regiochemistry).
Data Summary of Reported Methods
| Method | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Stepwise Methylation | K₂CO₃, CH₃I, CH₃CN | 40°C, 24 h | 74% | |
| Carbodiimide Coupling | EDCI·HCl, DMAP, CH₂Cl₂ | 0°C → RT, 24 h | 76% |
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 3,7,8-trimethoxy-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyranones, quinones, and dihydro derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 3,7,8-trimethoxy-2-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
*Note: Molecular formula for the target compound is inferred based on structural analogs.
Impact of Substituent Patterns
- Methoxy vs. Hydroxy Groups : Methoxy groups enhance lipophilicity and membrane permeability (e.g., Tangeritin ), whereas hydroxyl groups improve water solubility and hydrogen-bonding capacity (e.g., Hispidulin ).
- Position-Specific Effects :
- 3-OCH₃ : In the target compound, methoxy at position 3 may sterically hinder interactions with enzymatic targets compared to hydroxylated analogs .
- 7/8-OCH₃ : Methoxy groups at these positions (target compound) could reduce oxidative metabolism, increasing metabolic stability relative to 5,7-dihydroxy derivatives like Pectolinarigenin .
- Biological Activities :
- Antibacterial activity in 3,5,7-trihydroxy-8-methoxy-2-(4-methoxyphenyl)- correlates with hydroxyl groups at positions 3, 5, and 7, which may chelate metal ions or disrupt bacterial membranes .
- The absence of hydroxyl groups in Tangeritin limits its antioxidant capacity but enhances its ability to penetrate lipid-rich environments .
Biological Activity
Overview
4H-1-Benzopyran-4-one, 3,7,8-trimethoxy-2-(4-methoxyphenyl)-, commonly referred to as a flavonoid compound, exhibits a range of biological activities that have garnered significant attention in pharmacological research. This compound belongs to a class of secondary metabolites known for their diverse therapeutic potentials, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.
Chemical Structure and Properties
- Chemical Formula : C19H18O6
- Molecular Weight : 342.34 g/mol
- CAS Number : 16854-93-6
The compound features multiple methoxy groups attached to a benzopyranone core structure, contributing to its unique chemical properties and biological activities.
The biological effects of this compound are mediated through various mechanisms:
- Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability of the flavonoid structure, allowing it to scavenge free radicals effectively.
- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.
Antioxidant Activity
Research indicates that flavonoids, including this compound, possess strong antioxidant properties. They can reduce oxidative stress by neutralizing free radicals and upregulating endogenous antioxidant defenses. A study demonstrated that derivatives of benzopyranones exhibit significant antioxidant activity with IC50 values comparable to established antioxidants .
Anti-inflammatory Effects
In vitro studies have shown that 4H-1-Benzopyran-4-one can inhibit the production of inflammatory mediators. For instance, it has been reported to reduce the levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Properties
Several studies have evaluated the anticancer activity of this compound:
- Cell Proliferation Inhibition : It has been shown to inhibit the growth of various cancer cell lines. For example, a derivative exhibited an IC50 value of 1.38 µM against human triple-negative breast cancer cells .
- Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis and modulation of key signaling pathways involved in cell survival .
Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of flavonoids. The compound may protect neuronal cells from oxidative damage and apoptosis, suggesting its use in neurodegenerative conditions .
Case Studies
-
Study on Antiestrogenic Activity :
A study evaluated various derivatives of benzopyranones for their antiestrogenic activity. The compound demonstrated significant activity with an inhibition rate of 65%, indicating its potential as a therapeutic agent in hormone-related cancers . -
Uterotrophic Activity Assessment :
In experiments assessing uterotrophic activity in female rats, certain derivatives showed high uterotrophic activity based on dry uterine weight gain. This suggests potential implications for reproductive health .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
